molecular formula C36H38O6S2 B14000072 [7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate) CAS No. 36439-71-1

[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)

Katalognummer: B14000072
CAS-Nummer: 36439-71-1
Molekulargewicht: 630.8 g/mol
InChI-Schlüssel: UEJXFJJWGFLXLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is a complex organic compound characterized by its unique structure, which includes a norbornane core substituted with benzhydryl and sulfonyloxymethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of norbornane derivatives with benzhydryl chloride and 4-methylphenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyloxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane involves its interaction with specific molecular targets. The benzhydryl and sulfonyloxymethyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylmethane: A simpler compound with two benzene rings connected by a single methane.

    Benzhydrol: Contains a benzhydryl group attached to a hydroxyl group.

    Norbornane Derivatives: Various derivatives of norbornane with different substituents.

Uniqueness

7-benzhydryl-2,3-bis[(4-methylphenyl)sulfonyloxymethyl]norbornane is unique due to its combination of a norbornane core with benzhydryl and sulfonyloxymethyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

36439-71-1

Molekularformel

C36H38O6S2

Molekulargewicht

630.8 g/mol

IUPAC-Name

[7-benzhydryl-3-[(4-methylphenyl)sulfonyloxymethyl]-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C36H38O6S2/c1-25-13-17-29(18-14-25)43(37,38)41-23-33-31-21-22-32(34(33)24-42-44(39,40)30-19-15-26(2)16-20-30)36(31)35(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-20,31-36H,21-24H2,1-2H3

InChI-Schlüssel

UEJXFJJWGFLXLH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CCC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C3C(C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.